![molecular formula C18H18N2O5 B5560753 ethyl {2-[2-(2-hydroxybenzoyl)carbonohydrazonoyl]phenoxy}acetate](/img/structure/B5560753.png)

ethyl {2-[2-(2-hydroxybenzoyl)carbonohydrazonoyl]phenoxy}acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The study of organic compounds like "ethyl {2-[2-(2-hydroxybenzoyl)carbonohydrazonoyl]phenoxy}acetate" encompasses the synthesis and analysis of molecules that contain carbon-hydrazonoyl groups attached to aromatic structures. These compounds are of interest due to their structural complexity and potential applications in various fields, including materials science and pharmaceuticals.

Synthesis Analysis

The synthesis of closely related compounds involves multi-step reactions, including condensation, catalytic reduction, diazotization, hydrolyzation, and nucleophilic substitution. For example, ethyl 4-[(E)-2-(3, 4-dimethoxyphenyl)vinyl]phenoxyacetate was synthesized from 3, 4-dimethoxybenzaldehyde and p-nitrotoluene via these steps, indicating a complex synthetic route that could be analogous to our compound of interest (Li Bao-lin, 2007).

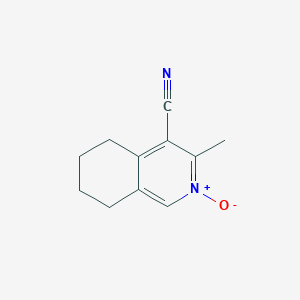

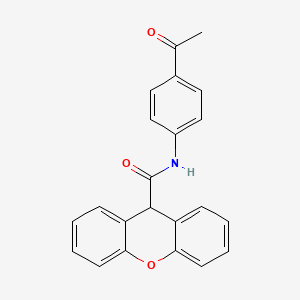

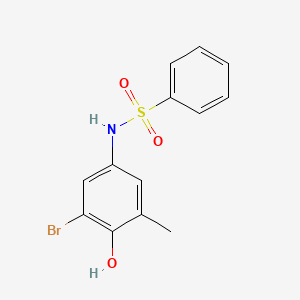

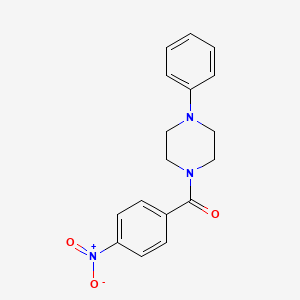

Molecular Structure Analysis

The molecular structure of related compounds reveals nearly coplanar arrangements of carbon and oxygen atoms with specific interactions, such as C-H···π and hydrogen bonding, contributing to their stability and crystalline forms. For instance, the crystal structure of ethyl {4-[(E)-2-(3,4,5-trimethoxyphenyl) vinyl]phenoxy}acetate showed a columnar arrangement owing to these interactions (L. Baolin, G. Jian, Zhang Xiquan, Lai Yitian, Hu Huaiming, 2007).

Chemical Reactions and Properties

Chemical properties of related compounds can vary significantly based on their functional groups and structural configuration. The reactivity often involves hydrolysis, amination, and other substitution reactions that can alter the compound's physical and chemical properties. For example, the synthesis of ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate involved an aza-alkylation/intramolecular Michael cascade reaction, highlighting the complex reactivity of these molecules (Sunyoung Choi, Sung‐Gon Kim, 2017).

Applications De Recherche Scientifique

Antioxidant Activities

Antioxidant phenolic compounds from walnut kernels (Juglans regia L.) explored the isolation of phenolic compounds with significant antioxidant activities. Ethyl acetate fractions showed greater scavenging activities, and several phenolic compounds were identified, suggesting that the antioxidant activities may be influenced by the number of hydroxyls in their aromatic rings (Zijia Zhang et al., 2009).

Pharmacological Potential

Synthesis and characterization of antimicrobial activity of 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives described the synthesis of compounds with potential antimicrobial activity. The study highlights the pharmacological interest in compounds with phenolic structures for developing antimicrobial agents (Salahuddin et al., 2017).

Environmental Impact

Occurrence, fate and behavior of parabens in aquatic environments a review

discussed the environmental presence of parabens, esters of para-hydroxybenzoic acid. Although structurally different, the environmental impact and behavior of phenolic esters like ethyl {2-[2-(2-hydroxybenzoyl)carbonohydrazonoyl]phenoxy}acetate might share similarities with parabens, such as their degradation and persistence in water bodies (Camille Haman et al., 2015).

Analytical Techniques

GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice demonstrates the analytical methodologies for detecting phenolic and benzoic compounds in biological samples. Such methodologies could be applicable for studying the metabolism or pharmacokinetics of ethyl {2-[2-(2-hydroxybenzoyl)carbonohydrazonoyl]phenoxy}acetate in human plasma (Kai Zhang & Y. Zuo, 2004).

Orientations Futures

The future directions for research on “ethyl {2-[2-(2-hydroxybenzoyl)carbonohydrazonoyl]phenoxy}acetate” and related compounds could involve further investigations into their synthesis, properties, and potential therapeutic applications . This could provide an opportunity for chemists to design new derivatives of phenoxy acetamide and its derivatives that could enhance safety and efficacy .

Propriétés

IUPAC Name |

ethyl 2-[2-[(E)-[(2-hydroxybenzoyl)hydrazinylidene]methyl]phenoxy]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O5/c1-2-24-17(22)12-25-16-10-6-3-7-13(16)11-19-20-18(23)14-8-4-5-9-15(14)21/h3-11,21H,2,12H2,1H3,(H,20,23)/b19-11+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTUJSXJKRWEYNI-YBFXNURJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC=CC=C1C=NNC(=O)C2=CC=CC=C2O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)COC1=CC=CC=C1/C=N/NC(=O)C2=CC=CC=C2O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-[2-[(E)-[(2-hydroxybenzoyl)hydrazinylidene]methyl]phenoxy]acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]-1-(2-furyl)-2-oxoethanone](/img/structure/B5560684.png)

![2-(3-{3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-3-oxopropyl)-5-fluoro-1H-benzimidazole](/img/structure/B5560685.png)

![2-(3-{[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyrazolo[1,5-a]pyrimidin-6-yl)ethanol](/img/structure/B5560691.png)

![3,5-dimethoxy-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5560704.png)

![2-(3-bromophenoxy)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B5560708.png)

![2-(2-naphthyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B5560734.png)

![ethyl 3-[(1-phenyl-1H-pyrazol-3-yl)imino]butanoate](/img/structure/B5560746.png)

![2-{3-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-1-isoindolinone](/img/structure/B5560757.png)

![5-[((3S*,5R*)-3-(hydroxymethyl)-5-{[(2-methoxyethyl)(methyl)amino]methyl}-1-piperidinyl)carbonyl]-3-isoxazolol](/img/structure/B5560761.png)

![N-benzyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5560774.png)